molecular formula C11H7BrN2O B1604095 2-(2-(4-Bromophenyl)-2-oxoethyl)malononitrile CAS No. 26454-82-0

2-(2-(4-Bromophenyl)-2-oxoethyl)malononitrile

Cat. No. B1604095
CAS RN: 26454-82-0
M. Wt: 263.09 g/mol
InChI Key: DJIYFSBMBTYKTJ-UHFFFAOYSA-N
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Description

2-(2-(4-Bromophenyl)-2-oxoethyl)malononitrile is a chemical compound with the empirical formula C10H5BrN2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound includes a bromophenyl group attached to a malononitrile group . The exact structure would require more specific information or experimental data.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.06 . It is a solid substance . The density is 1.557g/cm3 . The boiling point is 354.3ºC at 760mmHg .

Scientific Research Applications

Structural Analysis

2-(2-(4-Bromophenyl)-2-oxoethyl)malononitrile and its derivatives have been studied for their molecular and crystal structures. For instance, Dyachenko et al. (2015) investigated the structure of a related compound, 3-cyano-2-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[5-(4-methoxyphenyl)-1Н-pyrrol-2-yl]malononitrile, using X-ray structural analysis (Dyachenko, Toropov, & Rusanov, 2015).

Analytical Applications

Several studies have focused on developing analytical methods for detecting malononitrile and its derivatives. Gong et al. (2021) developed a ratiometric fluorescent probe for detecting malononitrile in organic and aqueous phases and biological imaging (Gong et al., 2021). Kim et al. (2020) investigated a colorimetric signaling probe for selective analysis of malononitrile, utilizing its CH-acidity (Kim et al., 2020).

Hydrogen Bond Analysis

The study of unclassical hydrogen bonds involving malononitrile derivatives has been a subject of interest. Wang et al. (2011) synthesized and characterized compounds including 2-((E)-3-(2-chlorophenyl)-1-(4-bromophenyl)allylidene)malononitrile, analyzing their hydrogen bonding patterns (Wang, Li, Wu, & Zhang, 2011).

Chromogenic and Fluorescent Devices

Malononitrile derivatives have been employed in the development of chromogenic and fluorescent devices for anionic detection. Schramm et al. (2016) synthesized compounds like 2–(4–hydroxybenzylidene)malononitrile for optical detection of anions (Schramm, Menger, & Machado, 2016).

Reactions with Nitriles and Other Compounds

Malononitrile derivatives are also investigated for their reactivity in various chemical reactions. Saez et al. (2008) explored the microwave reaction of diazonium salts with nitriles including malononitrile (Saez, Otero, Batanero, & Barba, 2008).

Safety And Hazards

The safety and hazards of this compound are not specified in the available resources . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-10-3-1-9(2-4-10)11(15)5-8(6-13)7-14/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIYFSBMBTYKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C#N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640628
Record name [2-(4-Bromophenyl)-2-oxoethyl]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-Bromophenyl)-2-oxoethyl)malononitrile

CAS RN

26454-82-0
Record name 2-[2-(4-Bromophenyl)-2-oxoethyl]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26454-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-Bromophenyl)-2-oxoethyl]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(4-Bromophenyl)-2-oxoethyl)malononitrile
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2-(2-(4-Bromophenyl)-2-oxoethyl)malononitrile
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2-(2-(4-Bromophenyl)-2-oxoethyl)malononitrile
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2-(2-(4-Bromophenyl)-2-oxoethyl)malononitrile
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2-(2-(4-Bromophenyl)-2-oxoethyl)malononitrile
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2-(2-(4-Bromophenyl)-2-oxoethyl)malononitrile

Citations

For This Compound
1
Citations
HF Alshareef, HAEH Mohamed… - Chemical and …, 2017 - jstage.jst.go.jp
Efficient routes to various kinds of heterocycles incorporating the p-halophenyl moiety have been synthesized. Different pyrrole derivatives have been synthesized, as well, by Thorpe–…
Number of citations: 14 www.jstage.jst.go.jp

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